methyl}phosphonic acid CAS No. 176112-33-7](/img/structure/B12566762.png)
{[2-(Diphenylphosphanyl)phenyl](hydroxy)methyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is an organophosphorus compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid typically involves the reaction of diphenylphosphine with a suitable precursor, such as a phenyl-substituted aldehyde or ketone, followed by oxidation to introduce the phosphonic acid group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or bromine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The phosphonic acid group can be reduced to phosphonates.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphonates.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acids: Compounds with similar phosphonic acid functional groups.
Phosphine oxides: Compounds with similar phosphanyl groups that have been oxidized.
Aminophosphonic acids: Compounds with both amino and phosphonic acid groups.
Uniqueness
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is unique due to the combination of phosphanyl and phosphonic acid groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups.
Propriétés
Numéro CAS |
176112-33-7 |
|---|---|
Formule moléculaire |
C19H18O4P2 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
[(2-diphenylphosphanylphenyl)-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C19H18O4P2/c20-19(25(21,22)23)17-13-7-8-14-18(17)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,(H2,21,22,23) |
Clé InChI |
VPBGEVOMOMNOOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



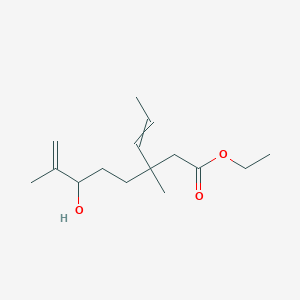
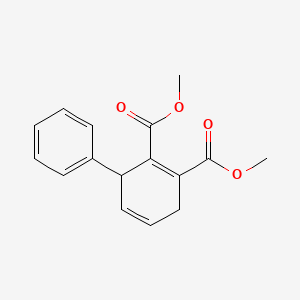
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
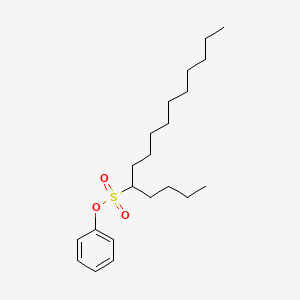
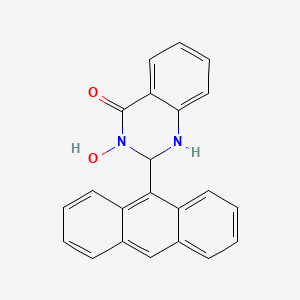
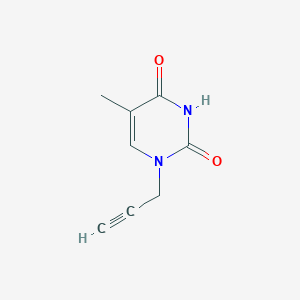
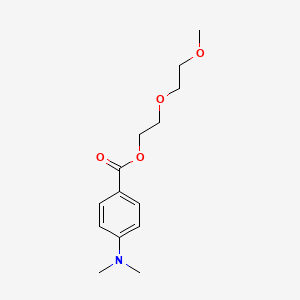
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)

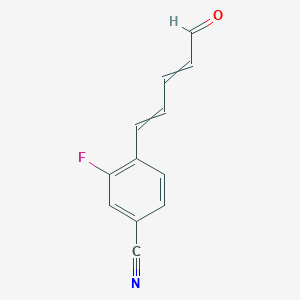
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
